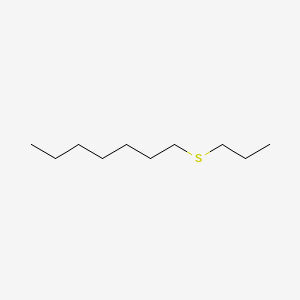
4-Thiaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiaundecane is an organic compound that belongs to the class of thiaalkanes, which are alkanes containing a sulfur atom within the carbon chain. The presence of sulfur imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Thiaundecane can be synthesized through several methods, including the reaction of 1-bromoundecane with thiourea, followed by hydrolysis. Another method involves the reaction of 1-undecene with hydrogen sulfide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-undecene with hydrogen sulfide. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Thiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thiaalkane.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the thiaalkane.
Substitution: Halogenated thiaalkanes.
Applications De Recherche Scientifique
4-Thiaundecane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing alkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 4-Thiaundecane involves its interaction with molecular targets through the sulfur atom. The sulfur atom can form bonds with various biomolecules, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Thiaheptane: A shorter thiaalkane with similar chemical properties.
5-Thiaundecane: Another thiaalkane with a sulfur atom at a different position in the carbon chain.
Uniqueness: 4-Thiaundecane is unique due to its specific chain length and the position of the sulfur atom, which influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these specific properties are desired.
Propriétés
Numéro CAS |
24768-46-5 |
|---|---|
Formule moléculaire |
C10H22S |
Poids moléculaire |
174.35 g/mol |
Nom IUPAC |
1-propylsulfanylheptane |
InChI |
InChI=1S/C10H22S/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
Clé InChI |
PCPVCHFKVPNTBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


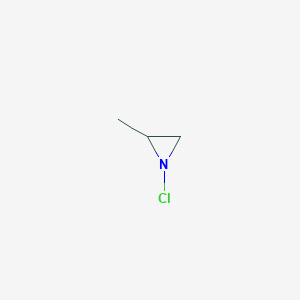
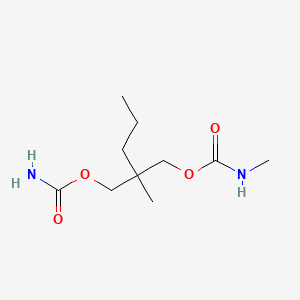
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
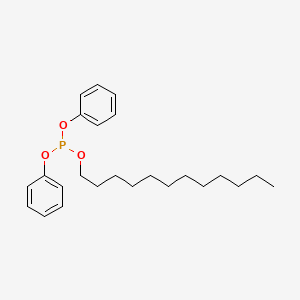
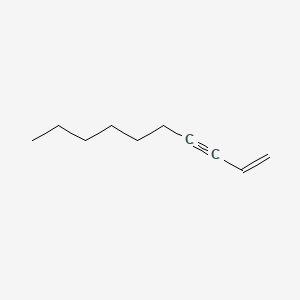
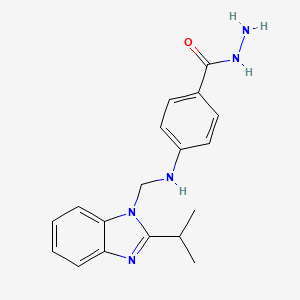
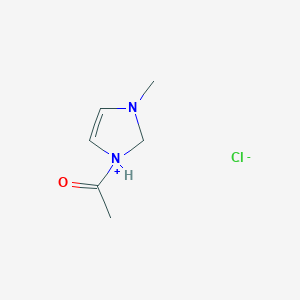
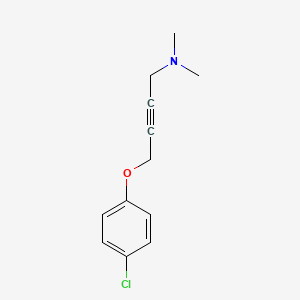
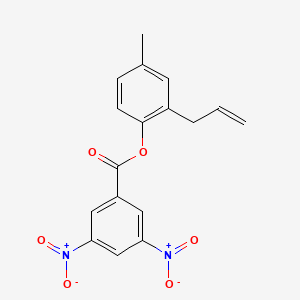
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
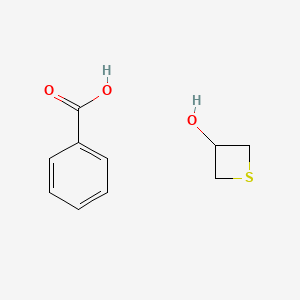
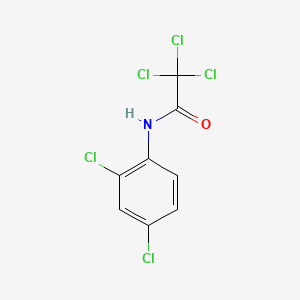
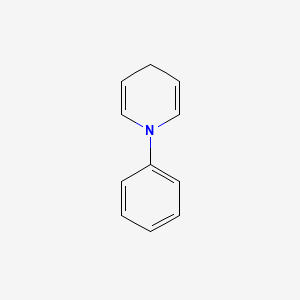
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
